(S)-4-Amino-4-(3-fluorophenyl)butan-1-ol
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Overview
Description
(4S)-4-Amino-4-(3-fluorophenyl)butan-1-ol is an organic compound that features an amino group, a fluorophenyl group, and a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-amino-4-(3-fluorophenyl)butan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and 4-aminobutanol.
Grignard Reaction: The 3-fluorobenzaldehyde undergoes a Grignard reaction with a suitable Grignard reagent to form the corresponding alcohol.
Reductive Amination: The intermediate alcohol is then subjected to reductive amination with 4-aminobutanol to yield the final product.
Industrial Production Methods
Industrial production methods for (4S)-4-amino-4-(3-fluorophenyl)butan-1-ol may involve optimized versions of the laboratory synthesis, with a focus on scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-Amino-4-(3-fluorophenyl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-amino-4-(3-fluorophenyl)butan-2-one.
Reduction: Formation of 4-amino-4-(3-fluorophenyl)butane.
Substitution: Formation of various substituted fluorophenyl derivatives.
Scientific Research Applications
(4S)-4-Amino-4-(3-fluorophenyl)butan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4S)-4-amino-4-(3-fluorophenyl)butan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: It can modulate signaling pathways related to neurotransmission and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorophenyl)butan-1-ol
- (S)-1-(3-Fluorophenyl)propan-1-ol
- 4-(4-Chlorophenyl)butan-1-ol
Uniqueness
(4S)-4-Amino-4-(3-fluorophenyl)butan-1-ol is unique due to the presence of both an amino group and a fluorophenyl group, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C10H14FNO |
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Molecular Weight |
183.22 g/mol |
IUPAC Name |
(4S)-4-amino-4-(3-fluorophenyl)butan-1-ol |
InChI |
InChI=1S/C10H14FNO/c11-9-4-1-3-8(7-9)10(12)5-2-6-13/h1,3-4,7,10,13H,2,5-6,12H2/t10-/m0/s1 |
InChI Key |
UVFVAQSHXRLLMX-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)[C@H](CCCO)N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(CCCO)N |
Origin of Product |
United States |
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